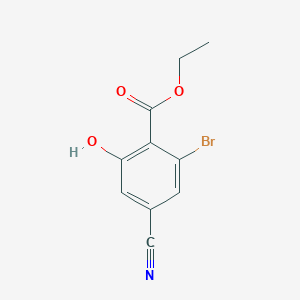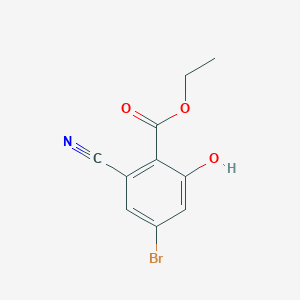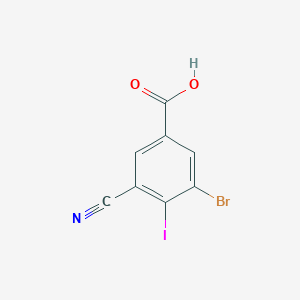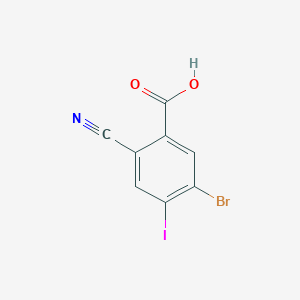![molecular formula C14H15N5S B1412612 N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide CAS No. 96876-37-8](/img/structure/B1412612.png)
N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide
Übersicht
Beschreibung
“N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide” is a chemical compound with the molecular formula C14H15N5S . It is also known by other names such as Biguanide, 1-phenethyl-, DBI, Fenformina, and others .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C10H15N5/c11-9(12)15-10(13)14-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H6,11,12,13,14,15) . The molecular weight of the compound is 285.37 .Wissenschaftliche Forschungsanwendungen
Agricultural Chemistry
N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide derivatives, specifically phthalic acid diamides, have been extensively studied in agricultural chemistry due to their novel mode of action, high efficacy against a spectrum of lepidopterous insects, low acute toxicity to mammals, and environmentally friendly characteristics. Research indicates that these compounds possess significant larvicidal activities against pests like Plutella xylostella, and modifications in their structures can enhance their insecticidal properties (Feng et al., 2010).
Material Science
This compound is integral in the synthesis of high-performance polymers. It has been used to create new aromatic poly(amide-imide)s with impressive inherent viscosities, demonstrating excellent solubility in various organic solvents and remarkable thermal stability. These polymers can be processed into transparent, flexible films that withstand high temperatures, indicating potential applications in advanced material technologies (Behniafar & Haghighat, 2006).
Electrochemical Applications
The compound is also pivotal in synthesizing electroactive polymer films with potential electrochromic applications. These films undergo color changes upon oxidation, indicating their utility in developing electrochromic devices. The synthesis process involves electropolymerization, which offers control over the material properties, making it a versatile component in creating innovative electrochemical solutions (Hsiao & Lin, 2016).
Chemical Synthesis and Analysis
This compound serves as a foundational component in synthesizing various chemical compounds, demonstrating its versatility in chemical synthesis and structural analysis. For instance, it has been used in the crystallization and molecular structure determination of compounds, providing valuable insights into their chemical properties and potential applications (Tanak et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(diaminomethylidene)-2-(2-phenylsulfanylphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5S/c15-13(16)19-14(17)18-11-8-4-5-9-12(11)20-10-6-2-1-3-7-10/h1-9H,(H6,15,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGVJZJELFNVIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2N=C(N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















